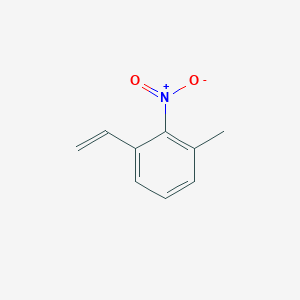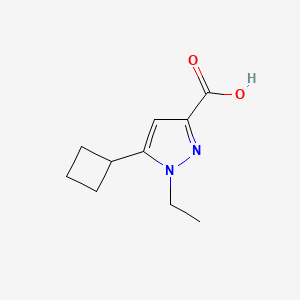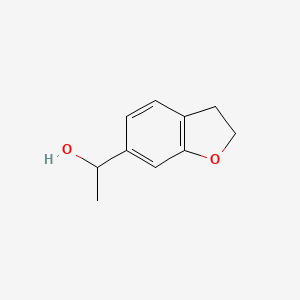![molecular formula C34H30N4 B13149907 (2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)
(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[226602,2304,1205,10013,21015,20025,30031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene” is a complex organic molecule characterized by its intricate structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene” involves multiple steps, including the formation of its core structure and the introduction of various functional groups. Typical reaction conditions may include the use of catalysts, specific temperature and pressure settings, and the careful control of reaction times to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods would be optimized for efficiency, yield, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: The compound “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a catalyst in various reactions.
Biology: In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine: In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease pathways.
Industry: In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism by which “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects would be mediated through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds might include other complex organic molecules with multiple functional groups and intricate structures. Examples could include other tetrazanonacyclo compounds or related macrocyclic compounds.
Uniqueness: The uniqueness of “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[226602,2304,1205,10013,21015,20025,30
Eigenschaften
Molekularformel |
C34H30N4 |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene |
InChI |
InChI=1S/C34H30N4/c1-35-27-15-7-9-17-29(27)37-19-25-26(20-38-30-18-10-8-16-28(30)36(2)34(38)33(35)37)32-23-13-5-3-11-21(23)31(25)22-12-4-6-14-24(22)32/h3-18,25-26,31-32H,19-20H2,1-2H3/b34-33-/t25-,26-,31?,32?/m1/s1 |
InChI-Schlüssel |
BKVTUQNEPYNSBX-OUPPVFOVSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2N3/C1=C\4/N(C5=CC=CC=C5N4C[C@@H]6[C@@H](C3)C7C8=CC=CC=C8C6C9=CC=CC=C79)C |
Kanonische SMILES |
CN1C2=CC=CC=C2N3C1=C4N(C5=CC=CC=C5N4CC6C(C3)C7C8=CC=CC=C8C6C9=CC=CC=C79)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)

![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)







![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)


![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
